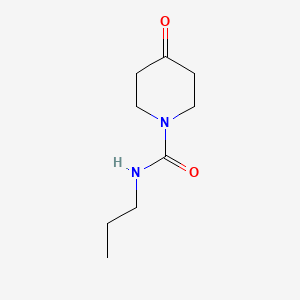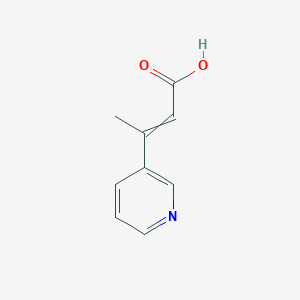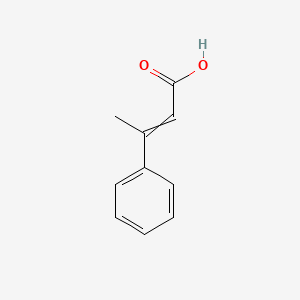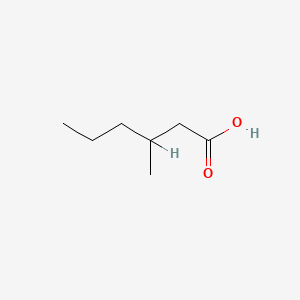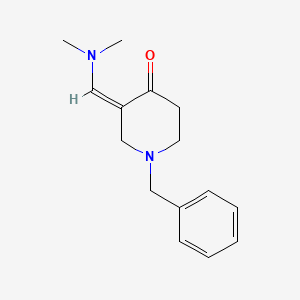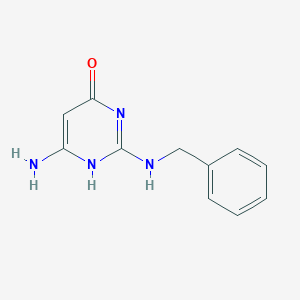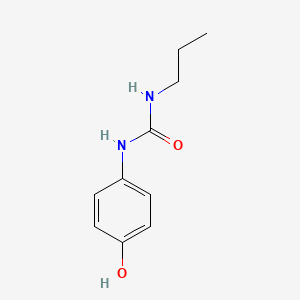
1-(4-Hydroxyphenyl)-3-propylurea
描述
1-(4-Hydroxyphenyl)-3-propylurea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a phenyl group with a hydroxyl substituent at the para position and a propyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-propylurea can be synthesized through the reaction of 4-hydroxyaniline (p-aminophenol) with propyl isocyanate. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with the desired quality.
化学反应分析
Types of Reactions: 1-(4-Hydroxyphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The urea group can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids, such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Amines, amides, and other reduced urea derivatives.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds, and other substituted phenyl derivatives.
科学研究应用
1-(4-Hydroxyphenyl)-3-propylurea has found applications in various scientific fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Hydroxyphenyl)-3-propylurea exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
相似化合物的比较
Phenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
Phenylurea: Similar structure but lacks the hydroxyl group on the phenyl ring.
Paroxypropione: Contains a propionyl group instead of a propyl group.
属性
IUPAC Name |
1-(4-hydroxyphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMSILYBSHTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
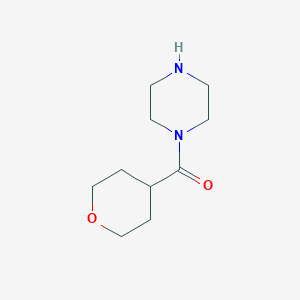
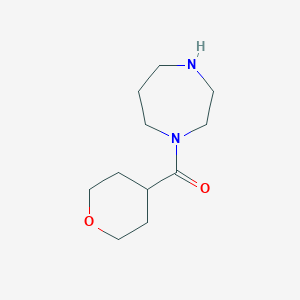
![1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7820176.png)
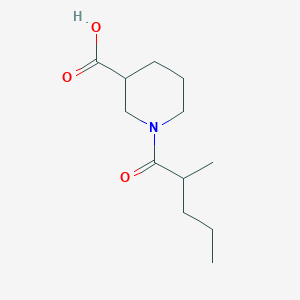
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine](/img/structure/B7820187.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B7820188.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B7820195.png)
![1-[2-(3-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B7820206.png)
